molecular formula C28H29ClN2O5S B11451930 Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11451930
M. Wt: 541.1 g/mol
InChI Key: ZTBKFLNJOIALNY-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroisoquinoline moiety, and a chlorophenyl carbamothioyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core.

    Introduction of the Chlorophenyl Carbamothioyl Group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a chlorophenyl isothiocyanate to introduce the carbamothioyl group.

    Esterification: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The carbamothioyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Modulation of Receptor Activity: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

    Antioxidant Activity: The presence of methoxy groups suggests potential antioxidant properties, which can help in reducing oxidative stress.

Comparison with Similar Compounds

Ethyl 4-({2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Ethyl 4-({2-[(4-chlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate, Ethyl 4-[(2-chlorophenyl)carbamothioyl]-1-piperazinecarboxylate.

    Uniqueness: The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C28H29ClN2O5S

Molecular Weight

541.1 g/mol

IUPAC Name

ethyl 4-[[2-[(2-chlorophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H29ClN2O5S/c1-4-35-27(32)18-9-11-20(12-10-18)36-17-24-21-16-26(34-3)25(33-2)15-19(21)13-14-31(24)28(37)30-23-8-6-5-7-22(23)29/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,37)

InChI Key

ZTBKFLNJOIALNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC=C4Cl)OC)OC

Origin of Product

United States

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